5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of ethyl acetoacetate with α-cyanocinnamonitrile in the presence of piperidine can yield intermediate compounds, which are then further reacted with formamide, formic acid, urea, or thiourea to form the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Cyclization: Intramolecular cyclization reactions can be facilitated by reagents such as acetic anhydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing cellular excitability and contraction. This action is mediated through its binding to the calcium channels on the cell membrane . Additionally, its anticancer activity may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Known for its potent calcium channel blocking activity.
6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Exhibits significant antimicrobial activity.
The uniqueness of 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxamide lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H21ClN4O3 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-N-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-13-17(21(29)26-16-7-5-4-6-8-16)18(14-9-11-15(24)12-10-14)19-20(25-13)27(2)23(31)28(3)22(19)30/h4-12,18,25H,1-3H3,(H,26,29) |
InChI Key |
BQGQUMDFTPPVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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